molecular formula C14H14FNO2 B3172267 2-(2-Ethoxyphenoxy)-5-fluoroaniline CAS No. 946716-85-4

2-(2-Ethoxyphenoxy)-5-fluoroaniline

Cat. No.: B3172267
CAS No.: 946716-85-4
M. Wt: 247.26 g/mol
InChI Key: LZZDGDWQKRAVPN-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with an ethoxy group and a fluorine atom at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyphenoxy)-5-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethoxyphenol and 5-fluoro-2-nitroaniline.

    Etherification: 2-ethoxyphenol is reacted with a suitable halogenating agent to form 2-(2-ethoxyphenoxy)halide.

    Nucleophilic Substitution: The 2-(2-ethoxyphenoxy)halide is then subjected to nucleophilic substitution with 5-fluoro-2-nitroaniline to form the desired product.

    Reduction: The nitro group is reduced to an amine group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as recrystallization and distillation are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Ethoxyphenoxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)-5-fluoroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    2-(2-Ethoxyphenoxy)ethylamine: Shares the ethoxyphenoxy group but differs in the amine substitution.

    5-Fluoro-2-nitroaniline: Contains the fluorine and nitro groups but lacks the ethoxyphenoxy moiety.

Uniqueness: 2-(2-Ethoxyphenoxy)-5-fluoroaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-13-5-3-4-6-14(13)18-12-8-7-10(15)9-11(12)16/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZDGDWQKRAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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